molecular formula C72H103N17O20 B12783018 Wilms tumor protein (33-47) CAS No. 410075-16-0

Wilms tumor protein (33-47)

Cat. No.: B12783018
CAS No.: 410075-16-0
M. Wt: 1526.7 g/mol
InChI Key: CKVJMFDSGCQHPV-TTYOFHHLSA-N
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Description

Wilms tumor protein 1 (WT1) is a zinc finger transcription factor encoded by the WT1 gene, located at chromosome 11p13. It plays dual roles in development and tumorigenesis, regulating urogenital differentiation and acting as a tumor suppressor or oncogene depending on context . The protein contains four zinc finger domains critical for DNA binding and a proline-rich N-terminal region involved in transcriptional regulation . The fragment spanning residues 33–47 lies within the N-terminal regulatory domain, which modulates interactions with cofactors and target gene promoters. While the exact functional role of this specific fragment remains understudied, its location suggests involvement in protein-protein interactions or transcriptional activation/repression . WT1 isoforms generated by alternative splicing (e.g., ±KTS variants) further diversify its functions, influencing RNA processing and gene expression in Wilms tumor (WT) pathogenesis .

Properties

CAS No.

410075-16-0

Molecular Formula

C72H103N17O20

Molecular Weight

1526.7 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C72H103N17O20/c1-36(2)29-47(84-68(104)58(37(3)4)86-67(103)53-22-15-26-87(53)69(105)39(6)79-62(98)49(81-60(96)45(73)24-25-55(74)91)31-43-33-75-46-20-13-12-19-44(43)46)63(99)83-50(32-57(93)94)64(100)82-48(30-42-17-10-9-11-18-42)61(97)78-40(7)70(106)89-28-16-23-54(89)71(107)88-27-14-21-52(88)66(102)76-34-56(92)77-38(5)59(95)85-51(35-90)65(101)80-41(8)72(108)109/h9-13,17-20,33,36-41,45,47-54,58,75,90H,14-16,21-32,34-35,73H2,1-8H3,(H2,74,91)(H,76,102)(H,77,92)(H,78,97)(H,79,98)(H,80,101)(H,81,96)(H,82,100)(H,83,99)(H,84,104)(H,85,95)(H,86,103)(H,93,94)(H,108,109)/t38-,39-,40-,41-,45-,47-,48-,49-,50-,51-,52-,53-,54-,58-/m0/s1

InChI Key

CKVJMFDSGCQHPV-TTYOFHHLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wilms tumor protein (33-47) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like Wilms tumor protein (33-47) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Wilms tumor protein (33-47) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify methionine residues to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study the structure-function relationship of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using techniques like mass spectrometry and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Wilms tumor protein (33-47) has numerous applications in scientific research:

Mechanism of Action

Wilms tumor protein (33-47) exerts its effects by binding to specific DNA sequences and regulating the transcription of target genes. It interacts with various molecular targets, including RNA and other proteins, to modulate cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

WT1 Isoforms and Mutants

WT1 exhibits functional diversity through alternative splicing and mutations:

  • WT1 (-KTS) : Binds DNA to regulate transcription (e.g., activates syndecan-1, promoting epithelial differentiation) .
  • WT1 (+KTS) : Predominantly involved in RNA processing, with reduced DNA-binding capacity .
  • WT1/Wilms3 Mutant : A frameshift mutant identified in WT cells that dysregulates cell cycle genes (e.g., CCND1, MYC), promoting proliferation. Unlike wild-type WT1, this mutant lacks tumor-suppressive activity .

Comparison with WT1 (33-47) : The 33–47 fragment’s location in the N-terminal region suggests it may influence isoform-specific interactions. For example, the proline-rich region (aa 1–180) is essential for syndecan-1 activation by WT1 (-KTS) , implying that residues 33–47 could contribute to transcriptional coactivation.

Zinc Finger Transcription Factors

WT1 shares structural homology with other zinc finger proteins but differs in function and expression:

Protein Structure Role in Wilms Tumor Comparison to WT1 (33-47)
EGR1 Three zinc fingers Competes with WT1 for DNA binding; promotes cell growth WT1 (33-47) may counteract EGR1’s pro-growth signals via transcriptional repression.
MYCN Basic helix-loop-helix Overexpressed in anaplastic WT; drives proliferation WT1 (33-47) is not directly linked to MYCN pathways but may modulate apoptosis via C/EBPB .
IRX5 Iroquois homeobox Promotes stromal differentiation; oncogenic in WT Unlike IRX5, WT1 (33-47) is implicated in epithelial cell regulation and tumor suppression.

WT1-Associated Proteins

Proteins interacting with WT1 or its fragments influence WT pathogenesis:

Protein Function Interaction with WT1 (33-47) Clinical Relevance
WTAP mRNA splicing; regulates CDK2 Binds WT1’s N-terminal domain Promotes RCC proliferation; potential co-target in WT.
WTIP Actin cytoskeleton regulation Associates with WT1’s zinc fingers Linked to metastasis; role in WT unconfirmed.
C/EBPB Pro-survival transcription factor Upregulated in relapsing WT Opposes WT1’s tumor-suppressive effects; high expression predicts poor prognosis.

Biomarkers and Competing Pathways

Comparative analysis of WT1 (33-47) and other WT-associated biomarkers:

Biomarker Expression in WT Functional Role Diagnostic/Prognostic Utility vs. WT1 (33-47)
IGF2 Overexpressed Drives proliferation via IGF1R Less specific than WT1; co-expression with WT1 common.
NCAM Overexpressed Promotes cell adhesion Lower sensitivity (72%) compared to WT1-based panels (100%) .
LEF1 Anaplastic subtype Wnt/β-catenin activation Predicts anaplasia; independent of WT1 pathways.

Key Research Findings

  • Proteomic Studies : WT1 expression correlates with favorable histology, while MYCN and LEF1 mark aggressive subtypes .
  • Mutational Impact : WT1/Wilms3 mutants evade cell cycle control, unlike wild-type WT1 .
  • Therapeutic Targets : BRD4 inhibitors downregulate MYCN in anaplastic WT, offering a synergistic approach with WT1-directed therapies .

Data Tables

Table 1: WT1 Isoforms and Functional Domains

Isoform/Mutant Key Domains Function Clinical Association
WT1 (-KTS) Zinc fingers 1–4 Transcriptional activation Favorable histology
WT1 (+KTS) Zinc fingers + KTS RNA processing Stromal differentiation
WT1/Wilms3 Truncated N-terminal Cell cycle dysregulation Poor prognosis

Table 2: Comparative Expression in Wilms Tumor Subtypes

Protein Favorable Histology Anaplastic Subtype Biomarker Utility
WT1 (33-47) High Low Diagnostic
MYCN Low High Prognostic
C/EBPB Low High Relapse prediction

Q & A

How does alternative splicing of the WT1 gene influence its functional diversity in Wilms tumor biology?

The WT1 gene produces four mRNA splice variants through inclusion/exclusion of two alternative exons: exon 5 (encoding 17 amino acids between the N-terminal domain and zinc fingers) and exon 9 (inserting 3 amino acids between zinc fingers 3 and 4) . The most prevalent isoform in both normal kidney and Wilms tumors contains both splices, while the isoform lacking both is rare. These splice variants exhibit distinct DNA-binding affinities due to altered zinc finger conformations, potentially modulating interactions with targets like the EGR-1 consensus sequence . Conservation of splice ratios across species and tissues suggests isoform-specific roles in regulating cellular differentiation and proliferation. Researchers should design experiments (e.g., isoform-specific knockdowns or overexpression) to dissect their contributions to tumorigenesis.

What experimental approaches validate the DNA-binding specificity of WT1 zinc finger domains?

WT1’s zinc finger domain binds the EGR-1 consensus sequence (5’-GCGGGGGCG-3’), as shown by recombinant protein assays and oligonucleotide pool screening . Linker regions between zinc fingers critically influence binding affinity; molecular dynamics (MD) simulations and MM_GBSA analysis reveal that mutations in these linkers disrupt DNA-induced conformational changes, reducing binding activity . To assess DNA-binding specificity, researchers can use electrophoretic mobility shift assays (EMSAs) with WT1 recombinant proteins, complemented by structural studies (e.g., NMR or X-ray crystallography) to map residue-DNA interactions.

What methodological considerations are critical for validating WT1 antibodies in experimental models?

WT1 antibodies (e.g., clone 6F-H2) must be validated for specificity across applications:

  • Western Blot (WB): Confirm recognition of WT1’s 49-57 kDa isoforms and rule out cross-reactivity with paralogs (e.g., WTAP) .
  • Immunohistochemistry (IHC): Optimize titration using Wilms tumor tissue microarrays (TMAs) to ensure nuclear/cytoplasmic localization correlates with RNA/protein expression .
  • Epitope Mapping: Use recombinant WT1 fragments (e.g., residues 33-47) to verify antibody binding via peptide arrays or competitive ELISA .

How can WT1-derived peptide epitopes be optimized for T-cell-based immunotherapy?

WT1 peptides (e.g., 33-47) are screened for immunogenicity using:

  • Cytotoxic T-Lymphocyte (CTL) Epitopes: NetCTLpan predicts 9-mer peptides with IC50 < 500 nM and %rank ≤5% for HLA-I binding. For example, WT1 residues 126-134 (modified R→Y at position 126) enhance CD8+ T-cell responses .
  • Helper T-Lymphocyte (HTL) Epitopes: NetMHCIIpan identifies 15-mer peptides (e.g., 328-349) that induce IFN-γ secretion in ELISpot assays . Co-administration of CTL/HTL epitopes in vaccine formulations improves antitumor efficacy by promoting cross-priming.

What genomic and transcriptomic signatures predict Wilms tumor relapse or treatment resistance?

  • Copy Number Variations (CNVs): Gain of 1q25.3 (containing CACNA1E) correlates with relapse. Overexpression of CaV2.3 activates MEK/ERK5/Nur77, upregulating EGR1 and FOS .
  • RNA-Seq Signatures: Clustering analysis of anaplastic tumors reveals overexpression of MYCN and LEF1, linked to Wnt/β-catenin dysregulation .
  • Survival Analysis: Tumors with paradoxical high anti-apoptotic protein expression (e.g., BCL-2) may respond better to therapies indirectly targeting these pathways .

How do BET inhibitors like AZD5153 overcome MYCN-driven Wilms tumor resistance?

BET inhibition (e.g., AZD5153) reduces MYCN transcription by displacing BRD4 from chromatin, as shown by ChIP-seq and immunoblotting . Combining BET inhibitors with radiation enhances apoptosis in MYCN-amplified cell lines. Researchers should assess time-dependent MYCN/MYC protein degradation and synergism with DNA-damaging agents using viability assays (e.g., CellTiter-Glo) and RNA-seq to identify compensatory pathways.

How should contradictory findings on pro-survival protein expression in Wilms tumors be interpreted?

In some cases, high BCL-2 or Trx1 expression paradoxically correlates with better prognosis. This may reflect:

  • Indirect Targeting: Chemotherapy-induced stress selects for tumors reliant on these proteins, making them vulnerable to subsequent treatment .
  • Non-Canonical Roles: Trx1 (m/z 5,816) promotes angiogenesis via VEGF but may sensitize tumors to oxidative stress .
    Researchers must integrate proteomic (RPPA) and clinical outcome data to model these interactions .

Which bioinformatics tools are recommended for functional annotation of WT1-interacting proteins?

  • QuickGO: Filters Gene Ontology (GO) terms (e.g., "DNA-binding transcription factor activity") to map WT1’s molecular functions. Use Boolean queries to exclude low-evidence annotations .
  • STRING-DB: Predicts WT1 interaction partners (e.g., p53, WTAP) and validates via co-immunoprecipitation .

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